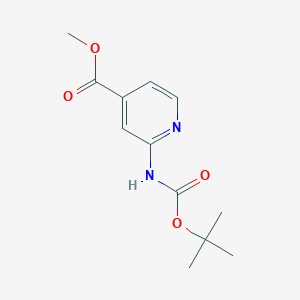

Methyl 2-(Boc-amino)isonicotinate

CAS No.: 639091-75-1

Cat. No.: VC2821475

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 639091-75-1 |

|---|---|

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) |

| Standard InChI Key | TZCLGBJFBGZAQO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC |

Introduction

Chemical Identity and Properties

Methyl 2-(Boc-amino)isonicotinate is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . The compound is registered with CAS number 639091-75-1, indicating its recognition in chemical databases as a distinct molecular entity . Structurally, it features a pyridine ring (isonicotinate core) with a methyl ester group at the 4-position and a tert-butyloxycarbonyl (Boc)-protected amino group at the 2-position. This particular arrangement of functional groups makes the compound valuable in organic synthesis, as the Boc protection allows selective chemical transformations while preserving the amino functionality for later synthetic steps. The presence of both a protected amine and an ester group provides multiple reactive sites for diverse chemical transformations in controlled synthesis pathways.

Structural Features

The molecular architecture of Methyl 2-(Boc-amino)isonicotinate contains several key structural elements that define its chemical behavior. The isonicotinate core provides a rigid, aromatic scaffold with distinct electronic properties due to the nitrogen in the pyridine ring . The Boc-protected amino group at the 2-position introduces a carbamate functionality, which is stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions. The methyl ester at the 4-position offers a reactive site for various transformations including hydrolysis, transesterification, and reduction. These combined structural features create a molecule with orthogonal reactivity, allowing selective manipulation of different functional groups under controlled conditions.

Synthesis Methodologies

The synthesis of Methyl 2-(Boc-amino)isonicotinate has been documented with impressive efficiency, achieving yields up to 97% under optimized conditions . According to available literature, the compound can be synthesized using a reaction involving DMAP (4-dimethylaminopyridine) as a catalyst in acetone solvent, with tert-butyl alcohol as a reagent . The reaction typically proceeds at 20°C for approximately 15 hours to achieve optimal yields. This synthetic approach represents a practical method for preparing this valuable building block on both laboratory and potentially larger scales.

Reaction Conditions and Optimization

Applications in Chemical Research

Methyl 2-(Boc-amino)isonicotinate serves as a versatile building block in various chemical research areas, particularly in the synthesis of more complex molecular structures. Its protected amino functionality, combined with the ester group, provides orthogonal reactivity that enables selective transformations during multi-step synthetic sequences. This chemical versatility makes it valuable in the preparation of modified amino acids, peptide building blocks, and heterocyclic compounds with potential biological activity. The compound's structural features also make it suitable for incorporation into larger molecular frameworks where controlled reactivity and specific functional group placement are critical.

Role in Peptide Chemistry

Current Research and Future Directions

Current research involving Methyl 2-(Boc-amino)isonicotinate and related compounds spans multiple disciplines, including synthetic organic chemistry, medicinal chemistry, and materials science. While specific studies focused directly on this compound are relatively limited in the literature, research on structurally related aminopyridine derivatives provides valuable context for understanding its potential applications. Ongoing investigations into the synthetic utility, metal-binding properties, and biological activities of such compounds continue to expand our understanding of their value in various scientific and technological domains.

Recent Synthetic Developments

Recent synthetic developments involving isonicotinate derivatives and Boc-protected amino compounds have potential relevance to Methyl 2-(Boc-amino)isonicotinate. For example, studies on the conjugation of isonicotinic acid to various functional groups using EDC/NHS coupling, as described for 3-aminopropyl isonicotinate, demonstrate versatile approaches that might be adaptable to derivatives of Methyl 2-(Boc-amino)isonicotinate . Similarly, the synthetic methodologies described by Poon et al. in Organic and Biomolecular Chemistry (2013) suggest ongoing interest in optimizing the preparation of such compounds, potentially enabling more efficient and scalable synthetic routes .

Emerging Applications in Material Science

Beyond its applications in biological and pharmaceutical research, Methyl 2-(Boc-amino)isonicotinate and its derivatives may find emerging applications in materials science. The potential metal-binding capabilities of these compounds make them candidates for developing coordination polymers, metal-organic frameworks (MOFs), or functionalized surfaces with specific recognition properties. The rigid pyridine core combined with the ability to introduce additional functionality through the amino group (after deprotection) provides a versatile platform for designing materials with tailored properties. These applications represent promising areas for future research and development utilizing this compound class.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume